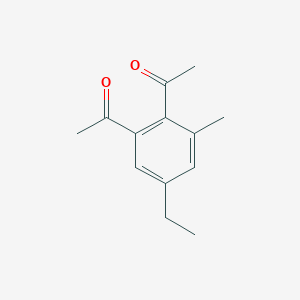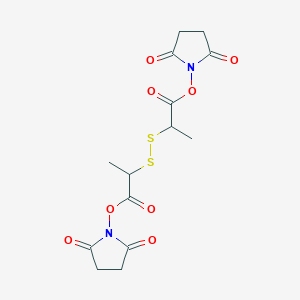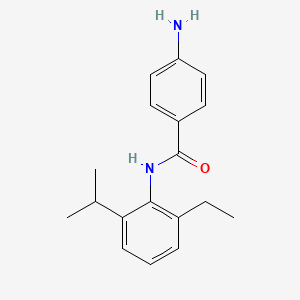![molecular formula C36H27B B14332116 Tri([1,1'-biphenyl]-2-yl)borane CAS No. 103510-65-2](/img/structure/B14332116.png)
Tri([1,1'-biphenyl]-2-yl)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri([1,1’-biphenyl]-2-yl)borane is an organoboron compound characterized by the presence of three biphenyl groups attached to a central boron atom. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity. It is a white crystalline solid that is sensitive to air and moisture, making it essential to handle under inert conditions.
准备方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method for synthesizing Tri([1,1’-biphenyl]-2-yl)borane involves the reaction of boron trihalides with Grignard reagents. For example, boron trifluoride diethyl etherate can react with phenylmagnesium bromide to form the desired compound:
BF3⋅O(C2H5)2+3C6H5MgBr→B(C6H5)3+3MgBrF+(C2H5)2O
-
Thermal Decomposition: : Another method involves the thermal decomposition of trimethylammonium tetraphenylborate:
[B(C6H5)4][NH(CH3)3]→B(C6H5)3+N(CH3)3+C6H6
Industrial Production Methods
Industrial production of Tri([1,1’-biphenyl]-2-yl)borane typically involves large-scale reactions using boron trihalides and Grignard reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to prevent contamination and degradation of the product.
化学反应分析
Types of Reactions
-
Oxidation: : Tri([1,1’-biphenyl]-2-yl)borane can undergo oxidation reactions, typically forming boronic acids or borates. Common oxidizing agents include hydrogen peroxide and oxygen.
-
Reduction: : Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
-
Substitution: : The compound can participate in substitution reactions, particularly in the presence of nucleophiles. For example, it can react with halides to form new boron-containing compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Boronic acids, borates.
Reduction: Simplified boron compounds.
Substitution: Various boron-containing derivatives.
科学研究应用
Chemistry
Tri([1,1’-biphenyl]-2-yl)borane is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its stability and reactivity make it a valuable reagent for synthesizing complex organic molecules.
Biology and Medicine
In biological research, this compound is used as a precursor for boron-containing drugs and diagnostic agents. Its ability to form stable complexes with biomolecules makes it useful in drug design and delivery.
Industry
In the industrial sector, Tri([1,1’-biphenyl]-2-yl)borane is used in the production of polymers and advanced materials. Its role as a catalyst in polymerization reactions is particularly noteworthy.
作用机制
The mechanism by which Tri([1,1’-biphenyl]-2-yl)borane exerts its effects involves the formation of stable complexes with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. This property is exploited in catalysis and organic synthesis.
相似化合物的比较
Similar Compounds
Triphenylborane: Similar in structure but with phenyl groups instead of biphenyl groups.
Tris(pentafluorophenyl)borane: Contains pentafluorophenyl groups, making it a stronger Lewis acid due to the electronegativity of fluorine atoms.
Boron Trifluoride: A simpler boron compound with high Lewis acidity.
Uniqueness
Tri([1,1’-biphenyl]-2-yl)borane is unique due to its biphenyl groups, which provide steric hindrance and influence its reactivity. This makes it less prone to hydrolysis compared to simpler boron compounds and allows for selective reactions in complex organic syntheses.
属性
CAS 编号 |
103510-65-2 |
|---|---|
分子式 |
C36H27B |
分子量 |
470.4 g/mol |
IUPAC 名称 |
tris(2-phenylphenyl)borane |
InChI |
InChI=1S/C36H27B/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)37(35-26-14-11-23-32(35)29-18-6-2-7-19-29)36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H |
InChI 键 |
AZVWHWWKSRKBLP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2)(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)



![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)

![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)

![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
